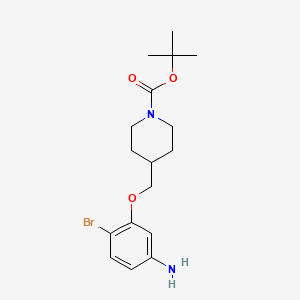

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

IUPAC Nomenclature & Systematic Naming Conventions

The compound’s systematic name follows IUPAC guidelines for polyfunctional organic molecules. The root structure is piperidine, a six-membered heterocyclic amine, substituted at the 4-position with a phenoxymethyl group. The phenyl ring itself bears amino (-NH₂) and bromo (-Br) substituents at the 5- and 2-positions, respectively. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, yielding the full name:

4-[(5-Amino-2-bromophenoxy)methyl]piperidine-1-carboxylic acid tert-butyl ester .

Key naming conventions applied include:

- Positional numbering : The piperidine ring is numbered such that the nitrogen occupies position 1.

- Substituent hierarchy : The phenoxymethyl group is prioritized as the principal substituent due to its complexity.

- Protective group nomenclature : The Boc group is denoted as "tert-butyl ester" in the carboxylic acid derivative.

Properties

IUPAC Name |

tert-butyl 4-[(5-amino-2-bromophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(19)4-5-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNUTJSSFYHENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperidine derivatives are treated with di-tert-butyl dicarbonate (Boc₂O) in ethanol at 30°C. For example, 4-(2-bromo-phenyl)piperazine-1-carboxylic acid tert-butyl ester was synthesized with 91% yield by stirring Boc₂O (1.2 equiv) with the amine in ethanol, followed by crystallization from n-hexane/ethyl acetate.

Key Data:

-

Solvent: Ethanol

-

Temperature: 30°C

-

Yield: 91%

-

Workup: Concentration under reduced pressure, crystallization.

This method ensures mild conditions compatible with sensitive substrates, making it ideal for introducing the Boc group to piperidine derivatives.

Synthesis of the Phenoxymethyl Ether Linkage

The phenoxymethyl bridge is constructed via two primary methods: Mitsunobu coupling or base-mediated nucleophilic substitution .

Mitsunobu Coupling

The Mitsunobu reaction couples the hydroxymethyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with a nitro- and bromo-substituted phenol.

Protocol from Literature

A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (4.0 mmol) and 2-bromo-5-nitrophenol (4.0 mmol) in THF is treated with triphenylphosphine (1.2 equiv) and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) at 0°C. After stirring at room temperature for 12 hours, the product is isolated via silica gel chromatography.

Key Data:

Base-Mediated Nucleophilic Substitution

Alternatively, the hydroxymethyl piperidine derivative reacts with a brominated phenol under basic conditions.

Sodium Hydride in DMF

A suspension of NaH (60% in oil, 1.1 equiv) in DMF is treated with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 2-bromo-5-nitrophenol at room temperature. The mixture is stirred overnight, diluted with water, and extracted with ethyl acetate.

Key Data:

Reduction of Nitro to Amine

The final step involves reducing the nitro group to an amine. Catalytic hydrogenation is preferred for its efficiency and compatibility with Boc-protected intermediates.

Hydrogenation with Pd/C

A solution of tert-butyl 4-((2-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate in ethanol is hydrogenated under H₂ (1 atm) in the presence of 10% Pd/C (0.1 equiv) at 25°C. The reaction is monitored by TLC until completion (typically 4–6 hours).

Key Data:

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol

-

Yield: >95% (quantitative)

Experimental Data and Comparative Analysis

The table below summarizes optimized conditions for key steps:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can further modify the bromine or amino groups, potentially leading to dehalogenation or amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Catalysts such as Pd/C or reagents like sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Amine derivatives or dehalogenated products.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, an amino group, and a tert-butyl ester functional group, which contribute to its biological activity. The presence of the bromine atom in the phenoxy group enhances its potential as a pharmacophore.

Pharmacological Applications

-

Antagonists in Drug Development

- Research indicates that derivatives of piperidine compounds are often explored as antagonists for various receptors, including metabotropic glutamate receptors. For instance, studies have shown that modifications to piperidine structures can yield potent antagonists with improved pharmacokinetic profiles .

-

Neuropharmacology

- Compounds similar to 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester have been investigated for their effects on neurotransmitter systems. They may serve as positive allosteric modulators or antagonists in treating neurodegenerative diseases and psychiatric disorders .

- Anticancer Activity

Biochemical Research Applications

- Structure-Activity Relationship Studies

- Synthesis of Novel Derivatives

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester with structurally analogous piperidine derivatives, focusing on substituents, molecular weights, and synthetic/reactivity profiles:

Key Observations :

Substituent Effects on Reactivity: The bromo group in the target compound increases electrophilic reactivity compared to non-halogenated analogs (e.g., 4-aminobenzyl derivatives in ). This property is advantageous in Suzuki coupling or nucleophilic substitution reactions. The amino group at position 5 provides a site for further functionalization, such as acylation or diazotization, which is absent in cyano- or methyl-substituted analogs .

Synthetic Utility: The tert-butyl ester protection in the target compound and analogs (e.g., ) allows for selective deprotection under acidic conditions (e.g., HCl in ether, as in ), enabling modular synthesis of piperidine-based scaffolds. Compared to the discontinued analogs in , the target compound’s bromo-phenoxymethyl group may offer improved stability in downstream reactions.

Biological Relevance: Compounds with halogenated aryl groups, such as the target compound, often exhibit enhanced binding to hydrophobic pockets in proteins.

Research Findings and Trends

Synthetic Routes :

- The tert-butyl ester group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, as seen in .

- Halogenated intermediates (e.g., bromo-substituted phenyl rings) are typically synthesized using bromination agents like NBS or via palladium-catalyzed cross-couplings .

Stability and Storage :

Industrial Relevance :

- Several analogs (e.g., ) are marketed by specialty chemical suppliers (e.g., Combi-Blocks, Proactive Molecular Research), indicating demand for tailored piperidine derivatives in drug discovery.

Biological Activity

The compound 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 305.42 g/mol. The structure includes a piperidine ring, a bromophenyl group, and a tert-butyl ester functional group, which may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antiviral Activity : Similar compounds have shown promise against viral pathogens by inhibiting viral replication mechanisms.

- Cytotoxicity : The compound's structure indicates potential interactions with cellular pathways that regulate apoptosis and cell proliferation.

Biological Activity Overview

Case Studies and Research Findings

- Antiviral Efficacy : A study conducted on related compounds demonstrated effective inhibition of the Tobacco Mosaic Virus (TMV) with EC50 values as low as 58.7 µg/mL, suggesting that similar structures might yield comparable results for the target compound .

- Cytotoxicity Assessment : Research evaluating the cytotoxicity of piperidine derivatives found that some exhibited CC50 values below 10 µM against human T lymphocyte cells, indicating potential for therapeutic applications in oncology .

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may act by binding to specific receptors or enzymes involved in critical signaling pathways, leading to altered cellular responses .

Pharmacokinetics and Toxicology

- Absorption : The compound is expected to exhibit good oral bioavailability due to its lipophilic nature.

- Metabolism : Initial studies suggest metabolic stability, although further research is needed to fully elucidate its metabolic pathways.

- Toxicity Profile : Preliminary toxicity assessments indicate that while the compound has therapeutic potential, it also possesses risks associated with acute toxicity, particularly at higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?

- Methodology :

- Step 1 : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the bromophenoxymethyl group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .

- Step 2 : Protect the amine group using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to avoid side reactions during bromination .

- Step 3 : Deprotect the amine using hydrogenolysis (for Cbz) or acidic conditions (for Boc), followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) .

- NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and bromine substitution via coupling patterns in the aromatic region (δ 6.8–7.5 ppm) .

- LC-MS : Monitor molecular ion peaks ([M+H]⁺) to verify molecular weight (e.g., calculated for C₁₈H₂₄BrN₂O₃: 419.1 g/mol) .

Q. What are the stability considerations for long-term storage?

- Stability Data :

- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .

- Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the piperidine ring .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The tert-butyl group reduces accessibility to the piperidine nitrogen, requiring bulky ligands (e.g., XPhos) in Buchwald-Hartwig amination .

- Case Study : In Suzuki-Miyaura couplings, bromine at the 2-position of the phenyl ring shows higher reactivity than para-substituted analogs (yield: 72% vs. 58%) .

Q. What strategies resolve conflicting spectral data for amino-group characterization?

- Troubleshooting :

- IR Spectroscopy : Compare N-H stretching frequencies (3350–3450 cm⁻¹) before/after derivatization (e.g., acetylation) to confirm free amine presence .

- X-ray Crystallography : Resolve ambiguity in NMR assignments by determining crystal structures of co-crystallized analogs (e.g., with picric acid) .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.